5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C15H13ClN4O2S2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-3-23-14-17-7-9(16)12(19-14)13(21)20-15-18-10-5-4-8(22-2)6-11(10)24-15/h4-7H,3H2,1-2H3,(H,18,20,21) |
InChI Key |
IWTFLQIGFYTVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is constructed via cyclocondensation of β-keto esters with thiourea derivatives. For example, ethyl 3-oxobutanoate reacts with thiourea in acidic ethanol to yield 2-thiouracil-4-carboxylic acid . Subsequent chlorination at C5 is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 2-thio-5-chloropyrimidine-4-carboxylic acid (85% yield).
Introduction of the Ethylsulfanyl Group
The thiol group at C2 undergoes alkylation with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. This step replaces the thiol with an ethylsulfanyl group, producing 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid (78% yield).
Reaction Conditions:
-
Solvent: DMF
-
Base: K₂CO₃
-
Temperature: 80°C
-
Time: 12 hours
Synthesis of the Benzothiazole Intermediate: 6-Methoxy-1,3-benzothiazol-2-amine
Benzothiazole Ring Construction
The Herz reaction is employed to synthesize the benzothiazole core. 4-Methoxyaniline reacts with ammonium thiocyanate and bromine in glacial acetic acid, cyclizing to form 6-methoxy-1,3-benzothiazol-2-amine (70% yield).
Key Mechanistic Steps:
-
Thiocyanation of the aniline’s aromatic ring.
-
Oxidative cyclization mediated by bromine.
Optimization Note: Excess bromine improves cyclization efficiency but requires careful stoichiometric control to avoid over-oxidation.
Amide Bond Formation: Coupling Pyrimidine and Benzothiazole Intermediates
Carboxylic Acid Activation
The pyrimidine carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) under reflux. This step achieves quantitative conversion to 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carbonyl chloride .
Nucleophilic Acyl Substitution
The acyl chloride reacts with 6-methoxy-1,3-benzothiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 24 hours, yielding the target compound (65% yield).
Alternative Coupling Methods:
-
EDCl/HOBt System : Enhances yield to 75% by reducing racemization.
-
Microwave Assistance : Reduces reaction time to 1 hour with comparable efficiency.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the desired amide (purity >98%).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.21 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, SCH₂CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₄ClN₄O₂S₂ [M+H]⁺: 397.0124; found: 397.0128.
Comparative Analysis of Synthetic Routes
| Parameter | Acyl Chloride Method | EDCl/HOBt Method | Microwave Method |
|---|---|---|---|
| Yield (%) | 65 | 75 | 70 |
| Reaction Time (h) | 24 | 18 | 1 |
| Purity (%) | 98 | 99 | 97 |
| Scalability | Moderate | High | Low |
Key Insight: The EDCl/HOBt method balances yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
-
Ethylsulfanyl Group Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.
-
Regioselective Chlorination : Use POCl₃ with catalytic DMF to ensure selective C5 chlorination.
-
Benzothiazole Amination : Optimize Herz reaction conditions to avoid N7-substituted byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted pyrimidines.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that compounds structurally similar to 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide exhibit significant antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in bacterial and fungal growth pathways .
A comparative analysis of similar compounds revealed that those containing the benzothiazole moiety often show enhanced activity against various pathogens. For instance, derivatives have been tested against mycobacterial, bacterial, and fungal strains, demonstrating effectiveness comparable to established antibiotics like isoniazid and fluconazole .
Anticancer Potential
The anticancer properties of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide are also notable. Compounds with similar structural characteristics have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells . The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .
Study 1: Antimicrobial Activity Assessment
A study conducted on a series of chlorinated benzothiazole derivatives demonstrated that compounds similar to 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the ethylsulfanyl group significantly enhanced antimicrobial efficacy compared to non-substituted analogs .
Study 2: Anticancer Evaluation
In another investigation focusing on anticancer properties, derivatives containing the benzothiazole structure were tested against multiple cancer cell lines. The study found that the target compound induced apoptosis more effectively than traditional chemotherapeutics in certain cases. This highlights its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidine core, heterocyclic rings, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Modifications :
- The benzothiazole group in the target compound (vs. thiadiazole in analogs 1 and 2) may improve target binding via aromatic interactions, as benzothiazoles are common in kinase inhibitors .
- The methoxy group at position 6 (target compound) could enhance solubility compared to alkyl-substituted analogs .
Functional Group Effects: Sulfonyl (Analog 1) increases polarity but may reduce bioavailability compared to ethylsulfanyl (target compound) .
Pharmacokinetic Implications :
- The target compound’s ethylsulfanyl group balances lipophilicity and metabolic stability, whereas sulfonyl (Analog 1) may lead to faster renal clearance.
- Methoxy groups (target compound) are less prone to oxidative metabolism than methyl or ethyl substituents .
Research Findings and Limitations
- Activity Data: No biological assay results are cited, so efficacy (e.g., IC₅₀ values) cannot be compared.
Biological Activity
5-Chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine core, a chloro group, an ethylsulfanyl moiety, and a benzothiazole derivative, which are known for their diverse chemical reactivity and biological properties.
Structural Characteristics
- Molecular Formula : C₁₅H₁₃ClN₄O₂S₂
- Molecular Weight : 380.9 g/mol
- IUPAC Name : 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Biological Activity Overview
Research indicates that compounds similar to 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. The compound may inhibit the growth of various pathogens through mechanisms such as enzyme inhibition.
- Anticancer Properties : Similar benzothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism may involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
The mechanism of action for 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is not fully elucidated; however, it is hypothesized to involve:
- Binding to target proteins or enzymes.
- Modulation of signaling pathways related to cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparison of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide with structurally similar compounds reveals unique aspects of its biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 5-Chloro Compound A | Moderate | High | Enzyme inhibition |
| 5-Bromo Compound B | Low | Moderate | Apoptosis induction |
| 5-Chloro Compound C | High | High | Cell cycle arrest |
Case Studies
- Anticancer Efficacy : In vitro studies on derivatives of benzothiazole indicated that modifications to the benzothiazole nucleus could enhance anticancer activity. For instance, compound B7 exhibited significant inhibition of cancer cell proliferation and promoted apoptosis in A431 and A549 cells at concentrations as low as 1 μM .
- Antimicrobial Screening : A study evaluating various benzothiazole derivatives found that compounds with electron-donating groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that structural modifications in compounds like 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide could further optimize its antimicrobial properties.
Q & A
Q. What are the critical reaction conditions and reagents for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time. Sodium hydride is commonly used for deprotonation steps, while coupling reagents facilitate carboxamide bond formation. Optimization of these parameters is essential to achieve high yield (>70%) and purity (>95%). Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product validation .
Q. Which analytical techniques are essential for structural characterization?
High-Performance Liquid Chromatography (HPLC) ensures purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How do functional groups influence the compound’s bioactivity?
The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability. The chloro substituent on the pyrimidine ring and the 6-methoxybenzothiazole moiety are critical for target binding, as seen in analogs with similar scaffolds. These groups may interact with hydrophobic pockets or hydrogen-bonding sites in biological targets .
Q. What solvents and bases are typically used in its synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed for deprotonation during sulfanyl group incorporation .
Advanced Research Questions
Q. How can computational methods enhance synthesis design and reaction optimization?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can propose optimal solvent/base combinations. For example, ICReDD’s integrated computational-experimental framework accelerates reaction discovery by 30–50% through feedback loops between simulations and lab data .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
Systematic structure-activity relationship (SAR) studies comparing substituents (e.g., ethylsulfanyl vs. propylsulfonyl) can isolate key functional group contributions. For instance, replacing ethylsulfanyl with a sulfonyl group in analogs reduced cytotoxicity but improved solubility. Cross-validation using enzyme inhibition assays (e.g., kinase profiling) and molecular docking clarifies conflicting bioactivity reports .
Q. How to optimize yield in multi-step synthesis using Design of Experiments (DoE)?
DoE statistically identifies critical variables (e.g., temperature, stoichiometry) and their interactions. A central composite design (CCD) for a three-step synthesis might reduce required experiments from 81 (full factorial) to 15 while achieving >90% confidence in parameter effects. Response surface methodology (RSM) then refines optimal conditions .
Q. What kinetic studies elucidate reaction mechanisms in its synthesis?
Pseudo-first-order kinetics can model nucleophilic substitution steps (e.g., chloro displacement by ethylsulfanyl). Arrhenius plots determine activation energy (Eₐ), revealing rate-limiting steps. Isotopic labeling (e.g., ³⁵S in sulfanyl groups) tracks intermediate stability under varying pH conditions .
Q. How to design QSAR models for activity prediction?
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts. A validated model for pyrimidine-carboxamide derivatives achieved R² = 0.85 by correlating TPSA (<90 Ų) with blood-brain barrier permeability. Leave-one-out cross-validation prevents overfitting .
Q. What in vitro assays validate anticancer potential?
Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., HCT-116 or MCF-7) screen cytotoxicity. Follow-up studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Target validation via Western blotting (e.g., PARP cleavage for apoptosis) confirms mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
